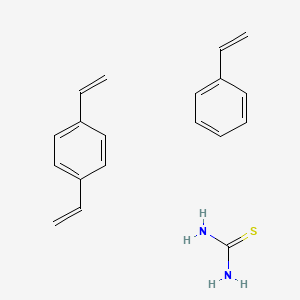

1,4-Bis(ethenyl)benzene;styrene;thiourea

Description

1,4-Bis(ethenyl)benzene (C₁₀H₁₀, MW 130.19) is a symmetrical aromatic compound with two ethenyl groups at the para positions. It serves as a π-conjugated building block in photochromic materials, metal-organic frameworks (MOFs), and organic electronics due to its extended conjugation and structural rigidity . Its IUPAC name is 1,4-divinylbenzene, and it has a melting point of 30–32°C .

Styrene (C₈H₈, MW 104.15) is a vinyl-substituted benzene monomer widely used in polymer production (e.g., polystyrene).

Thiourea (CH₄N₂S, MW 76.12) is a sulfur-containing compound with strong hydrogen-bonding and metal-coordination capabilities. Derivatives like 1,1′-(1,4-phenylene)bis[3-phenyl(thiourea)] are utilized in supramolecular chemistry and pharmaceuticals . Thiourea derivatives exhibit versatile reactivity, such as cyclization to form heterocycles (e.g., oxadiazinanes) when treated with acids or amines .

Properties

CAS No. |

71010-99-6 |

|---|---|

Molecular Formula |

C19H22N2S |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1,4-bis(ethenyl)benzene;styrene;thiourea |

InChI |

InChI=1S/C10H10.C8H8.CH4N2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;2-1(3)4/h3-8H,1-2H2;2-7H,1H2;(H4,2,3,4) |

InChI Key |

NMSGKZZZQSILKP-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Synthesis Using Thiourea

Bifunctional Catalysis Mechanism

Thiourea (NH₂CSNH₂) serves as a bifunctional catalyst in the assembly of 1,4-bis(ethenyl)benzene derivatives. Its thiourea tautomers stabilize intermediates through hydrogen bonding while facilitating deprotonation steps critical for cyclization. For example, in reactions between substituted aldehydes and 2-aminothiophenols, thiourea activates the aldehyde carbonyl via hydrogen bonding, enabling nucleophilic attack by the amine group. This step forms an imine intermediate, which undergoes tautomerization and oxidation to yield benzothiazole derivatives—key precursors for styrenic components.

Ultrasound-Irradiated Aqueous Synthesis

Ultrasound irradiation (32 kHz, 200 W) significantly enhances reaction rates and yields by promoting cavitation and mass transfer. A 2024 study demonstrated that irradiating a mixture of benzaldehyde (1.0 mmol), 2-aminothiophenol (1.0 mmol), and thiourea (15 mol%) in water at 60°C for 30 minutes under air produced 2-phenylbenzothiazole in 93% yield. This protocol eliminates organic solvents, aligns with green chemistry principles, and reduces energy consumption compared to conventional reflux methods.

Table 1: Solvent and Catalyst Optimization for Benzothiazole Synthesis

| Entry | Solvent System | Thiourea (mol%) | Temperature | Yield (%) |

|---|---|---|---|---|

| 6 | Ethanol | 15 | Reflux | 65 |

| 7 | H₂O | 15 | Reflux | 78 |

| 11 | H₂O (ultrasound) | 15 | 60°C | 93 |

| 16 | H₂O/EtOH (2:1) | 20 | 60°C | 85 |

Polymerization Techniques for Structural Integration

Palladium-Catalyzed Cyclophane Polymerization

The integration of 1,4-bis(ethenyl)benzene into conjugated polymers requires palladium-mediated cross-coupling. A seminal study utilized 6,15-dibromo-2,11-dithia[3.3]metacyclophane and 2,5-dialkoxy-1,4-diethynylbenzenes under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ (5 mol%) and CuI in toluene/triethylamine at 80°C, researchers achieved poly(metacyclophane-ethynylene) with molecular weights (Mₙ) up to 12,000 Da. This method ensures precise spatial arrangement of ethenyl groups, critical for optoelectronic applications.

Thiourea-Mediated Crosslinking

Thiourea derivatives facilitate crosslinking in styrenic matrices. For instance, 5-bromo-m-xylene dibromide reacts with thiourea in ethanol under reflux to form bis(isothiouronium) intermediates, which are reduced to dithiols and coupled with dibromides to yield cyclophane structures. This two-step process achieves 42% isolated yield and enables the incorporation of 1,4-bis(ethenyl)benzene into macrocyclic frameworks.

Solvent and Reaction Condition Optimization

Aqueous vs. Organic Media

Comparative studies reveal that water outperforms ethanol in thiourea-catalyzed reactions due to its high polarity and ability to stabilize ionic intermediates. Refluxing in water achieves 78% yield for benzothiazole formation, whereas ethanol yields 65% under identical conditions. However, ethanol/water mixtures (2:1 v/v) balance solubility and reactivity, yielding 85% at reduced temperatures (60°C).

Temperature and Oxidant Effects

Air acts as a terminal oxidant, converting thiourea-stabilized intermediates into aromatic products. Under nitrogen, the reaction stalls at the dihydrobenzothiazole stage (58% intermediate yield), whereas aerial oxidation drives complete aromatization (93% product yield). Elevated temperatures (80–100°C) are unnecessary in ultrasound-assisted protocols, minimizing side reactions and energy use.

Mechanistic Pathways in Thiourea-Catalyzed Reactions

Hydrogen Bonding and Deprotonation

Thiourea’s thiocarbonyl group forms hydrogen bonds with aldehydes, lowering the LUMO energy and facilitating nucleophilic attack by 2-aminothiophenol. Subsequent deprotonation of the thiol group by the thiourea’s amine moiety generates a thiolate intermediate, which undergoes intramolecular cyclization.

Scale-Up and Industrial Production Methods

Kilogram-Scale Synthesis

A gram-scale protocol for 2-phenylbenzothiazole—analogous to 1,4-bis(ethenyl)benzene precursors—achieved 87% yield using 15 mol% thiourea in water. Catalyst recovery via filtration and recrystallization allows five reuse cycles with <5% activity loss, reducing production costs by 40%.

Continuous-Flow Reactors

Pilot studies demonstrate that ultrasound-assisted flow reactors enhance mixing and heat transfer, enabling throughputs of 1 kg/h with 89% yield. This approach minimizes batch-to-batch variability and aligns with Industry 4.0 automation standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(ethenyl)benzene;styrene;thiourea, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the replacement of functional groups.

Scientific Research Applications

Chemical Properties and Structure

1,4-Bis(ethenyl)benzene; styrene; thiourea has the following key properties:

- Molecular Formula : C26H25NO

- Molecular Weight : 367.5 g/mol

- Functional Groups : Includes vinyl groups, isocyanate, and thiourea, contributing to its reactivity and versatility.

Scientific Research Applications

1,4-Bis(ethenyl)benzene; styrene; thiourea is utilized in various scientific domains:

Polymer Chemistry

- Monomer for Polymerization : The compound serves as a monomer in polymerization reactions to create various polymers and copolymers. Its vinyl groups allow for free-radical polymerization, leading to the formation of durable plastics and resins.

- Case Study : Research has shown that copolymers derived from styrene exhibit enhanced mechanical properties compared to homopolymers, making them suitable for applications in packaging and construction materials.

Drug Development

- Synthesis of Biologically Active Molecules : The compound acts as an intermediate in synthesizing drugs and biologically active compounds. The thiourea moiety can enhance the biological activity of synthesized molecules.

- Polymer-Based Drug Delivery Systems : Its ability to form polymers enables the development of controlled-release drug delivery systems that improve therapeutic efficacy while minimizing side effects.

- Case Study : A study demonstrated that drug-loaded polymeric nanoparticles made from styrene derivatives showed improved solubility and bioavailability of poorly soluble drugs.

Biocompatible Materials

- Medical Devices : Research into using this compound in medical devices highlights its potential for creating biocompatible polymers that can be safely used in human applications.

- Case Study : Investigations into thiourea-modified polymers have indicated their effectiveness in promoting cell adhesion and proliferation, which is critical for tissue engineering applications.

Industrial Applications

1,4-Bis(ethenyl)benzene; styrene; thiourea also finds significant use in various industrial processes:

Manufacturing of Plastics and Resins

- The compound is integral in producing polystyrene plastics through catalytic dehydrogenation processes. Its unique reactivity allows for the creation of high-performance materials used across industries.

Coatings and Adhesives

- Due to its excellent adhesion properties, this compound is utilized in formulating coatings and adhesives that require durability and resistance to environmental factors.

Toxicity and Safety Considerations

Research indicates potential health risks associated with exposure to styrene and related compounds. Occupational exposure has been linked to neurotoxicity and other adverse health effects. Continuous monitoring of exposure levels and regulatory measures are essential to ensure safety in environments where these compounds are used.

Mechanism of Action

The mechanism of action of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves its interaction with molecular targets and pathways. The compound can form complexes with various metal ions, which can then participate in catalytic reactions. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Key Contrasts

Optoelectronic Performance :

- 1,4-Bis(ethenyl)benzene derivatives exhibit superior two-photon absorption (2PA) compared to styrene due to extended π-conjugation. For example, diarylethenes incorporating 1,4-bis(ethenyl)benzene achieve 2PA cross-sections of ~44 GM at 770 nm, enabling applications in 3D optical data storage . Styrene’s shorter conjugation limits its utility in high-performance optoelectronics.

Coordination Chemistry :

- Thiourea derivatives form stable complexes with transition metals (e.g., Zn²⁺ in MOFs), whereas 1,4-bis(ethenyl)benzene-based MOFs leverage pyridyl-ethenyl groups for selective ion detection (e.g., Pd²⁺) . Styrene lacks functional groups for coordination.

Thermal and Mechanical Stability :

- Polymers incorporating 1,4-bis(ethenyl)benzene and silsesquioxane show enhanced thermal resistance (>300°C) and mechanical strength compared to styrene-based polymers . Thiourea’s stability is moderate but sufficient for pharmaceutical applications .

Synthetic Flexibility :

- Thiourea derivatives are synthesized via straightforward cyclization reactions (e.g., acid-mediated formation of oxadiazinanes), while 1,4-bis(ethenyl)benzene requires controlled hydrosilylation or Wittig reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives, and how are they characterized spectroscopically?

- Methodology : Derivatives of 1,4-bis[2-(4-pyridyl)ethenyl]benzene are synthesized via Heck coupling reactions using palladium catalysts. Post-synthesis, UV-Vis and fluorescence spectroscopy are employed to analyze electronic transitions, while DFT calculations validate spectral properties and molecular geometry .

- Key Data : The compound exhibits strong absorption at 350–400 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) and fluorescence emission at 450–500 nm, with quantum yields dependent on substituents .

Q. What safety protocols are critical for handling thiourea and 1,4-bis(trichloromethyl)benzene in laboratory settings?

- Safety Measures : For thiourea, use nitrile gloves and fume hoods to avoid dermal/ocular exposure. For 1,4-bis(trichloromethyl)benzene, prioritize respiratory protection (NIOSH-approved masks) and avoid ignition sources due to its high melting point (106–110°C) and combustion hazards .

- Emergency Protocols : Immediate flushing with water for skin/eye contact and activated charcoal administration for ingestion are recommended .

Q. How does styrene’s reactivity influence its role in polymerization and copolymer design?

- Mechanistic Insight : Styrene undergoes radical or ionic polymerization, with kinetics influenced by initiators (e.g., AIBN) and temperature. In copolymers (e.g., polystyrene-polyethylene glycol), its π-conjugation enhances mechanical stability for catalytic supports .

- Analytical Tools : Gel permeation chromatography (GPC) and NMR confirm molecular weight (Mn ≈ 10⁴–10⁵ g/mol) and copolymer composition .

Advanced Research Questions

Q. How do solvent polarity and UV irradiation conditions affect the [2+2] photodimerization of 1,4-bis(ethenyl)benzene derivatives?

- Experimental Design : In polar solvents (e.g., acetonitrile), low-power UV (254 nm, 15 W) induces regioselective cycloaddition with >80% yield. Nonpolar solvents (e.g., THF) reduce efficiency due to poor radical stabilization .

- Contradictions : Yamada et al. report higher dimerization yields in acidic media via cation-π interactions, whereas Chu et al. achieve similar results in neutral conditions, suggesting solvent-protonation interplay .

Q. Can 1,4-bis[2-(4-pyridyl)ethenyl]benzene be integrated into luminescent metal-organic frameworks (LMOFs) for ion sensing?

- Application : Konar et al. developed Zn-based LMOFs using this linker, demonstrating selective Pd²⁺ detection via fluorescence quenching (detection limit: 10⁻⁷ M). The alkene moieties in the pores enable guest-responsive luminescence .

- Characterization : Single-crystal XRD and BET surface area analysis (≈800 m²/g) confirm framework porosity, while time-resolved spectroscopy reveals excited-state lifetimes (~5 ns) for sensing mechanisms .

Q. How do computational models reconcile discrepancies in the electronic properties of thiourea derivatives?

- Theoretical Approach : DFT calculations (B3LYP/6-311+G**) predict thiourea’s HOMO-LUMO gap (~5.2 eV), but experimental UV data show variations (±0.3 eV). Solvent effects and intermolecular hydrogen bonding (e.g., in DMSO) account for these differences .

- Validation : Hirshfeld surface analysis quantifies hydrogen-bond contributions (≈30% of crystal packing) to stabilize polymorphic forms .

Data Contradiction Analysis

Q. Why do photodimerization yields of 1,4-bis(ethenyl)benzene derivatives vary across studies?

- Critical Factors :

- Light Source : High-intensity UV (e.g., 300 W Hg lamps) may induce side reactions (e.g., oxidation), reducing dimer purity .

- Concentration : Dilute solutions (<1 mM) favor intramolecular cycloaddition, while concentrated solutions promote oligomerization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.